molecular formula C20H20Cl2N2O3 B2429484 2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide CAS No. 1235043-11-4

2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide

Cat. No.: B2429484
CAS No.: 1235043-11-4
M. Wt: 407.29
InChI Key: JRZOGNOJYZXAEA-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide is a synthetic compound known for its potential therapeutic applications. It is characterized by the presence of dichloro-substituted benzamide and a hydroxypiperidine moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include chlorinating agents, amines, and piperidine derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and automated systems to maintain consistent quality and efficiency. The process is optimized to minimize waste and reduce production costs while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypiperidine moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: Halogen atoms in the benzamide ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypiperidine moiety may yield ketones, while substitution reactions can introduce various functional groups into the benzamide ring.

Scientific Research Applications

2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including pain management and neurological disorders.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzamide: Shares the dichloro-substituted benzamide structure but lacks the hydroxypiperidine moiety.

    N-(4-(2-oxoethyl)phenyl)benzamide: Similar structure but without the dichloro and hydroxypiperidine groups.

Uniqueness

2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide is unique due to the combination of its dichloro-substituted benzamide and hydroxypiperidine moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O3/c21-14-3-6-18(22)17(12-14)20(27)23-15-4-1-13(2-5-15)11-19(26)24-9-7-16(25)8-10-24/h1-6,12,16,25H,7-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZOGNOJYZXAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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